6-Hydroxy Chlorzoxazone-13C6

Descripción general

Descripción

6-Hydroxy Chlorzoxazone-13C6 is a labeled metabolite of chlorzoxazone, where the carbon atoms are replaced with the carbon-13 isotope. This labeling enhances the molecule’s detectability and quantification in isotopic labeling studies, making it particularly useful in metabolic and kinetic research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Chlorzoxazone-13C6 typically involves the hydroxylation of chlorzoxazone. This process is catalyzed by the enzyme cytochrome P450 family 2 subfamily E member 1 (CYP2E1) . The reaction conditions often include the presence of a suitable solvent like methanol and controlled temperature settings to ensure optimal enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydroxylation reactions using chlorzoxazone as the starting material. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxy Chlorzoxazone-13C6 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Drug Metabolism

6-Hydroxy Chlorzoxazone-13C6 serves as a valuable tool for studying the pharmacokinetics of chlorzoxazone. It is formed through the action of cytochrome P450 II E1, allowing researchers to investigate the enzyme's role in drug metabolism. For instance, studies have demonstrated that CYP2E1 can significantly influence the metabolism of chlorzoxazone, affecting its efficacy and safety profiles .

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) methods to accurately quantify chlorzoxazone and its metabolites in biological samples. A notable HPLC method involves using a YMC-Pack ODS-AQ column with a specific mobile phase, demonstrating high sensitivity and accuracy in detecting concentrations ranging from 25 to 2000 ng/ml .

Toxicological Studies

Research has shown that chlorzoxazone and its metabolites can interact with various cytochrome P450 enzymes, leading to potential toxic effects. Understanding these interactions through stable isotope labeling helps elucidate the toxicological profiles of drugs and their metabolites, which is crucial for drug safety assessments .

Biochemical Pathway Analysis

The use of this compound allows for detailed studies into the biochemical pathways involved in drug metabolism. By tracing the labeled compound through metabolic pathways, researchers can identify key enzymes involved and their interactions with other metabolic processes, enhancing the understanding of drug interactions and enzyme kinetics .

Clinical Research

In clinical settings, this compound aids in evaluating the pharmacodynamics of chlorzoxazone in patients, particularly concerning muscle relaxation efficacy and side effects. Its role as a metabolite provides insights into individual variations in drug response based on metabolic differences among patients .

Case Study 1: Metabolism of Chlorzoxazone

A study investigated the metabolism of chlorzoxazone using human liver microsomes enriched with CYP2E1. The incorporation of CYP2E1 was shown to increase the rate of chlorzoxazone oxidation significantly, demonstrating the enzyme's pivotal role in its metabolism . This highlights how this compound can be used to study enzyme-substrate interactions.

Case Study 2: HPLC Method Development

In a separate study focusing on analytical techniques, researchers developed an HPLC method for detecting both chlorzoxazone and its metabolite, 6-hydroxychlorzoxazone. The method proved effective for in vitro studies involving porcine microsomes, showcasing its potential application in pharmacological research settings .

Mecanismo De Acción

The mechanism of action of 6-Hydroxy Chlorzoxazone-13C6 involves its role as a metabolite of chlorzoxazone. Chlorzoxazone acts as a centrally acting muscle relaxant by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators . This inhibition occurs primarily at the level of the spinal cord and subcortical areas of the brain .

Comparación Con Compuestos Similares

6-Hydroxychlorzoxazone: A non-labeled version of the compound.

Chlorzoxazone: The parent compound from which 6-Hydroxy Chlorzoxazone-13C6 is derived.

5-Chloro-6-hydroxy-2(3H)-benzoxazolone: Another structurally similar compound.

Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling with carbon-13. This labeling allows for precise tracing and quantification in metabolic studies, providing a significant advantage over non-labeled compounds .

Actividad Biológica

6-Hydroxy Chlorzoxazone-13C6 (6-OH-CZX-13C6) is an isotopically labeled derivative of 6-hydroxychlorzoxazone, a metabolite of the muscle relaxant chlorzoxazone. The incorporation of six carbon-13 isotopes in place of carbon-12 allows for enhanced detection and quantification in various biological studies, particularly those involving cytochrome P450 enzyme activity. This article delves into the biological activity of 6-OH-CZX-13C6, highlighting its role in pharmacokinetics, enzyme interaction studies, and its applications in drug metabolism research.

Chemical and Physical Properties

The molecular formula for this compound is C7H4ClNO3, with a molecular weight of approximately 191.52 g/mol. The compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses due to its stability and distinct mass profile compared to its non-labeled counterpart.

The primary biological activity of 6-OH-CZX-13C6 is linked to its role as a probe for assessing cytochrome P450 2E1 (CYP2E1) activity. CYP2E1 is crucial for the metabolism of various drugs, including chlorzoxazone, which is predominantly oxidized to 6-hydroxychlorzoxazone. The hydroxylation reaction can be summarized as follows:

This metabolic pathway is essential for understanding the pharmacokinetics of chlorzoxazone and its therapeutic efficacy.

Pharmacokinetics and Metabolism

Research indicates that approximately 90% of chlorzoxazone is metabolized by CYP2E1 to form 6-hydroxychlorzoxazone. A study involving the administration of chlorzoxazone to human subjects demonstrated significant variability in metabolic ratios, influenced by factors such as body weight and dosage:

| Dose (mg) | Metabolic Ratio Range (2h) | Correlation with Body Weight |

|---|---|---|

| 250 | 0.12 - 0.61 | Positive correlation (r=0.61) |

| 500 | 0.12 - 0.61 | Positive correlation (r=0.61) |

| 750 | Not assessed | Not applicable |

This variability underscores the importance of considering individual physiological factors when evaluating drug metabolism.

Case Studies

- Robustness of Chlorzoxazone as a CYP2E1 Probe : A study assessed the robustness of chlorzoxazone as an in vivo probe for CYP2E1 activity, examining short-term and long-term variabilities in metabolic ratios among subjects. The findings indicated that a single sample could effectively assess CYP2E1 activity due to low intra-individual variability over time .

- Influence of Ethanol on Metabolism : Another investigation explored the effects of moderate ethanol intake on chlorzoxazone metabolism. Results showed no significant impact on metabolic ratios, suggesting that ethanol consumption does not alter CYP2E1 activity in this context .

- Use in Drug Interaction Studies : Interaction studies involving various drugs demonstrated that they could influence the metabolism of chlorzoxazone, thereby affecting levels of its metabolites and highlighting the significance of understanding metabolic pathways in polypharmacy scenarios.

Applications in Research

The utility of this compound extends beyond pharmacokinetic studies; it serves as a vital tool in:

Propiedades

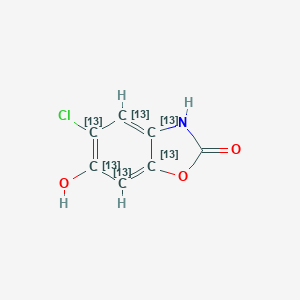

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.